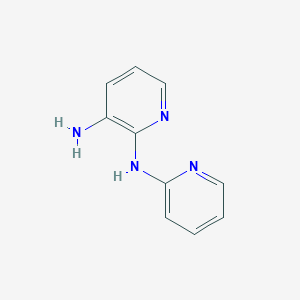

2-(2-Pyridylamino)-3-amino-pyridine

Description

Propriétés

Formule moléculaire |

C10H10N4 |

|---|---|

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

2-N-pyridin-2-ylpyridine-2,3-diamine |

InChI |

InChI=1S/C10H10N4/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,11H2,(H,12,13,14) |

Clé InChI |

KIZKSHAYLIOUNC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)NC2=C(C=CC=N2)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly dependent on substituent patterns. Key analogues include:

- Electronic Effects: The 2-pyridylamino group in the target compound introduces electron-withdrawing and π-stacking capabilities, distinguishing it from simpler mono-amino derivatives like 3-aminopyridine. This group may enhance binding to biological targets, as seen in kinase inhibitors .

Chemical Reactivity

- Synthesis Challenges: The synthesis of multi-substituted pyridines often requires precise control of reaction conditions. For example, 2,6-diaminopyridine is synthesized via nucleophilic substitution, while sulfapyridine involves sulfonamide coupling . The target compound’s synthesis may face challenges in regioselectivity due to competing amino group reactivities.

- Adduct Formation: Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) form DNA adducts at guanine residues, leading to mutagenicity . While the target compound lacks the imidazo ring, its amino groups could similarly interact with nucleic acids, necessitating toxicity studies.

Detailed Research Findings

Structure-Activity Relationships (SAR)

- Amino Group Positioning: The 3-amino group in the target compound may enhance solubility compared to 2,6-diaminopyridine, which is less water-soluble (<0.1 g/100 mL) . However, steric hindrance from the 2-pyridylamino group could limit bioavailability.

- Mutagenic Potential: Analogues like 2-amino-3-hydroxypyridine are studied for mutagenicity via DNA adduct formation . The target compound’s absence of hydroxyl groups may reduce this risk, but in vitro assays are recommended.

Pharmacological Potential

- Anticancer Applications : Pyridine-thiazole hybrids () inhibit kinases involved in cancer progression. The target compound’s structure could be optimized for similar applications by introducing hydrophobic substituents (e.g., methyl or chloro groups) to enhance target binding .

- Antimicrobial Activity : Sulfapyridine’s sulfonamide group is critical for its antibacterial effects . The target compound lacks this moiety but could be functionalized with sulfonamide or other groups for antimicrobial screening.

Méthodes De Préparation

Synthesis of 3-Aminopyridine via Hofmann Degradation

The Hofmann degradation of nicotinamide serves as a critical precursor route. As detailed in CN111170937A, nicotinamide undergoes reaction with sodium hypochlorite (3–12% active chlorine) under alkaline conditions. Key parameters include:

-

Mass ratios : Nicotinamide : NaOCl : NaOH = 1 : 4.5–20 : 0.6–2.5

-

Temperature stages :

-

Low-temperature reaction at 5°C for 40 minutes

-

Hydrolysis at 70°C for 1 hour under strong alkalinity (pH >12)

-

-

Yield optimization : 92.3% purity achieved via rotary evaporation and recrystallization.

This method avoids hazardous intermediates and leverages HPLC monitoring for real-time reaction control.

Regioselective Nitration Strategies

Urea-Mediated Protection and Nitration

US4952697A discloses a two-step process for introducing nitro groups at the 2-position of 3-aminopyridine:

-

Protection :

-

Nitration :

Table 1: Nitration Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60°C | |

| HNO₃ stoichiometry | 120–200% excess | |

| Reaction time | 1.5 hours | |

| Post-nitration hydrolysis | 70°C in ethanol/NaOH |

Functionalization to 2-(2-Pyridylamino)-3-Amino-Pyridine

Reductive Amination for Pyridylamino Group Introduction

J-Stage methodologies for glycosaminoglycan labeling provide insights into pyridylamino group installation:

-

Reagents : 2-Aminopyridine and sodium cyanoborohydride (NaBH₃CN).

-

Conditions :

Applying this to 2-nitro-3-aminopyridine (from Section 2.1) enables nitro-to-amine reduction followed by coupling.

Sequential Deprotection and Coupling

A hypothetical pathway synthesizing the target compound:

-

Reduce 2-nitro-3-aminopyridine :

-

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.

-

-

Couple with 2-aminopyridine :

-

Mitsunobu reaction or Buchwald-Hartwig amination.

-

Analytical Validation and Challenges

HPLC and Electrophoresis for Purity Assessment

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under nitrogen to prevent degradation .

How does the electronic structure of 2-(2-Pyridylamino)-3-amino-pyridine influence its reactivity in cross-coupling reactions?

Q. Advanced

- Electron-deficient pyridine rings : The pyridylamino group acts as an electron-withdrawing substituent, activating the ring for nucleophilic aromatic substitution.

- Catalyst compatibility : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings with aryl boronic acids .

- Steric effects : The 3-amino group may hinder access to the C4 position; computational modeling (DFT) can predict regioselectivity .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Advanced

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Reaction monitoring : In-line FTIR or HPLC tracks intermediate formation and minimizes over-reaction .

- Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .

How can researchers validate the biological activity of this compound in medicinal chemistry studies?

Q. Advanced

- Target binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes/receptors .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) monitors intracellular localization .

- Toxicity screening : Use zebrafish or HEK293 cell models to assess cytotoxicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.